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molecular formula C9H4F3NO2 B515602 5-(Trifluoromethyl)indoline-2,3-dione CAS No. 345-32-4

5-(Trifluoromethyl)indoline-2,3-dione

Cat. No. B515602
M. Wt: 215.13 g/mol
InChI Key: WODYULWWVAMDCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04539329

Procedure details

(Example 3): 1'-(4-bromo-2-fluorobenzyl)-5'-trifluoromethyl-spiro[imidazolidine-4,3'-indoline]-2,2',5-trione, as a solid, m.p. 231°-232° C., starting from 1-(4-bromo-2-fluorobenzyl)-5-trifluoromethylindoline-2,3-dione (itself obtained as a syrup, of satisfctory purity by NMR, by reaction of 5-trifluoromethylindoline-2,3-dione and 4-bromo-2-fluorobenzyl bromide in an analogous manner to that described for the starting material in Example 1);
Name
1'-(4-bromo-2-fluorobenzyl)-5'-trifluoromethyl-spiro[imidazolidine-4,3'-indoline]-2,2',5-trione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-(4-bromo-2-fluorobenzyl)-5-trifluoromethylindoline-2,3-dione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:28]=[CH:27][C:5]([CH2:6]N2C3C(=CC(C(F)(F)F)=CC=3)C3(C(=O)NC(=O)N3)C2=O)=[C:4]([F:29])[CH:3]=1.[Br:30]C1C=CC(C[N:36]2[C:44]3[C:39](=[CH:40][C:41]([C:45]([F:48])([F:47])[F:46])=[CH:42][CH:43]=3)[C:38](=[O:49])[C:37]2=[O:50])=C(F)C=1>>[F:48][C:45]([F:46])([F:47])[C:41]1[CH:40]=[C:39]2[C:44](=[CH:43][CH:42]=1)[NH:36][C:37](=[O:50])[C:38]2=[O:49].[Br:1][C:2]1[CH:28]=[CH:27][C:5]([CH2:6][Br:30])=[C:4]([F:29])[CH:3]=1

Inputs

Step One
Name
1'-(4-bromo-2-fluorobenzyl)-5'-trifluoromethyl-spiro[imidazolidine-4,3'-indoline]-2,2',5-trione
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC(=C(CN2C(C3(C4=CC(=CC=C24)C(F)(F)F)NC(NC3=O)=O)=O)C=C1)F
Step Two
Name
1-(4-bromo-2-fluorobenzyl)-5-trifluoromethylindoline-2,3-dione
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC(=C(CN2C(C(C3=CC(=CC=C23)C(F)(F)F)=O)=O)C=C1)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC(C=1C=C2C(C(NC2=CC1)=O)=O)(F)F
Name
Type
product
Smiles
BrC1=CC(=C(CBr)C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04539329

Procedure details

(Example 3): 1'-(4-bromo-2-fluorobenzyl)-5'-trifluoromethyl-spiro[imidazolidine-4,3'-indoline]-2,2',5-trione, as a solid, m.p. 231°-232° C., starting from 1-(4-bromo-2-fluorobenzyl)-5-trifluoromethylindoline-2,3-dione (itself obtained as a syrup, of satisfctory purity by NMR, by reaction of 5-trifluoromethylindoline-2,3-dione and 4-bromo-2-fluorobenzyl bromide in an analogous manner to that described for the starting material in Example 1);
Name
1'-(4-bromo-2-fluorobenzyl)-5'-trifluoromethyl-spiro[imidazolidine-4,3'-indoline]-2,2',5-trione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-(4-bromo-2-fluorobenzyl)-5-trifluoromethylindoline-2,3-dione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:28]=[CH:27][C:5]([CH2:6]N2C3C(=CC(C(F)(F)F)=CC=3)C3(C(=O)NC(=O)N3)C2=O)=[C:4]([F:29])[CH:3]=1.[Br:30]C1C=CC(C[N:36]2[C:44]3[C:39](=[CH:40][C:41]([C:45]([F:48])([F:47])[F:46])=[CH:42][CH:43]=3)[C:38](=[O:49])[C:37]2=[O:50])=C(F)C=1>>[F:48][C:45]([F:46])([F:47])[C:41]1[CH:40]=[C:39]2[C:44](=[CH:43][CH:42]=1)[NH:36][C:37](=[O:50])[C:38]2=[O:49].[Br:1][C:2]1[CH:28]=[CH:27][C:5]([CH2:6][Br:30])=[C:4]([F:29])[CH:3]=1

Inputs

Step One
Name
1'-(4-bromo-2-fluorobenzyl)-5'-trifluoromethyl-spiro[imidazolidine-4,3'-indoline]-2,2',5-trione
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC(=C(CN2C(C3(C4=CC(=CC=C24)C(F)(F)F)NC(NC3=O)=O)=O)C=C1)F
Step Two
Name
1-(4-bromo-2-fluorobenzyl)-5-trifluoromethylindoline-2,3-dione
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC(=C(CN2C(C(C3=CC(=CC=C23)C(F)(F)F)=O)=O)C=C1)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC(C=1C=C2C(C(NC2=CC1)=O)=O)(F)F
Name
Type
product
Smiles
BrC1=CC(=C(CBr)C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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